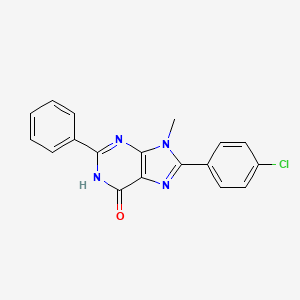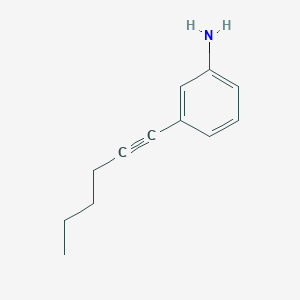![molecular formula C12H12N2S B12929866 [(5-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile CAS No. 61021-34-9](/img/structure/B12929866.png)
[(5-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-Ethyl-1H-indol-3-yl)thio)acetonitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features an indole ring substituted with an ethyl group at the 5-position and a thioacetonitrile group at the 3-position.
Vorbereitungsmethoden
The synthesis of 2-((5-Ethyl-1H-indol-3-yl)thio)acetonitrile typically involves the reaction of 5-ethylindole with a suitable thioacetonitrile reagent under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the indole, followed by the addition of the thioacetonitrile reagent . The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Analyse Chemischer Reaktionen
2-((5-Ethyl-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-((5-Ethyl-1H-indol-3-yl)thio)acetonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, potentially modulating their activity . The thioacetonitrile group may also play a role in the compound’s biological activity by influencing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
2-((5-Ethyl-1H-indol-3-yl)thio)acetonitrile can be compared with other indole derivatives, such as:
2-(1H-Indol-3-yl)acetonitrile: Lacks the ethyl and thio groups, making it less complex and potentially less active in certain biological assays.
5-Ethyl-1H-indole-3-carboxaldehyde: Contains an aldehyde group instead of a thioacetonitrile group, which may result in different reactivity and biological activity.
3-(2-Bromoethyl)-1H-indole: Features a bromoethyl group, which can undergo different substitution reactions compared to the thioacetonitrile group.
The unique combination of the ethyl and thioacetonitrile groups in 2-((5-Ethyl-1H-indol-3-yl)thio)acetonitrile contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
61021-34-9 |
|---|---|
Molekularformel |
C12H12N2S |
Molekulargewicht |
216.30 g/mol |
IUPAC-Name |
2-[(5-ethyl-1H-indol-3-yl)sulfanyl]acetonitrile |
InChI |
InChI=1S/C12H12N2S/c1-2-9-3-4-11-10(7-9)12(8-14-11)15-6-5-13/h3-4,7-8,14H,2,6H2,1H3 |
InChI-Schlüssel |
CGXQOXXHOZPULX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)NC=C2SCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[6-(Trifluoromethyl)pyrimidin-4-yl]methanamine](/img/structure/B12929807.png)







![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B12929852.png)

![5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B12929862.png)

